molecular formula C9H5BrF3NOS B8444812 Benzothiazole, 2-(bromomethyl)-6-(trifluoromethoxy)-

Benzothiazole, 2-(bromomethyl)-6-(trifluoromethoxy)-

Cat. No. B8444812
M. Wt: 312.11 g/mol
InChI Key: XNVLPPCGLJOAIW-UHFFFAOYSA-N
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Patent
US08759382B2

Procedure details

A mixture of 2-methyl-6-(trifluoromethoxy)benzo[d]thiazole (9 g, 0.0386 mol) and NBS (6.9 g, 0.0386 mol) and benzoyl peroxide (0.25 g) in CCl4 (250 ml) was heated to reflux under lamp light (150 Watt) for 4 hr. Then the mixture was filtered, evaporated and purified using the Combi-Flash instrument to give 4.3 g (28.5%) of di-bromo product, 3.1 g (34%) of starting material and 4.6 g (38.2%) of 2-(bromomethyl)-6-(trifluoromethoxy)benzo[d]thiazole.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.C1C(=O)N([Br:23])C(=O)C1>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:23][CH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:13])([F:15])[F:14])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Name
Quantity
6.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.25 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under lamp light (150 Watt) for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
BrCC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 38.2%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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